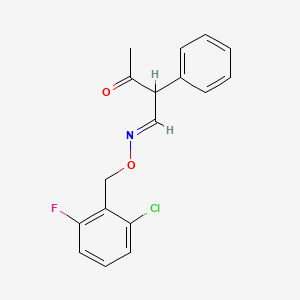![molecular formula C17H17F3O3S B3129926 2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol CAS No. 339276-80-1](/img/structure/B3129926.png)
2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol
概要
説明
2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol is an organic compound that features a trifluoromethyl group, a benzyl sulfonyl group, and a phenyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be performed using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often include the use of a photoredox catalyst and a light source at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, which are optimized for efficiency and yield. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure consistent product quality and high throughput.
化学反応の分析
Types of Reactions
2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.
科学的研究の応用
2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as increased stability and reactivity
作用機序
The mechanism of action of 2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethylated benzyl sulfonyl derivatives, such as:
- 2-Phenyl-1-{[4-(trifluoromethyl)benzyl]sulfonyl}-2-propanol
- 2-Phenyl-1-{[2-(trifluoromethyl)benzyl]sulfonyl}-2-propanol
Uniqueness
2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol is unique due to the specific positioning of the trifluoromethyl group on the benzyl sulfonyl moiety, which can significantly influence its chemical properties and biological activity. This unique structure can result in different reactivity patterns and interactions with molecular targets compared to its analogs .
特性
IUPAC Name |
2-phenyl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O3S/c1-16(21,14-7-3-2-4-8-14)12-24(22,23)11-13-6-5-9-15(10-13)17(18,19)20/h2-10,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCLYDWLZUTJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B3129858.png)
![(3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129861.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B3129875.png)
![N,N'-bis(2,4-dichlorophenyl)-2-[1-(dimethylamino)ethylidene]propanediamide](/img/structure/B3129880.png)
![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B3129887.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-N'-methylmethanesulfonohydrazide](/img/structure/B3129890.png)


![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B3129900.png)
![N-[(2-benzyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B3129912.png)
![Methyl 2-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)benzenecarboxylate](/img/structure/B3129916.png)
![6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B3129931.png)
